S4-(2-Cyanoethyl)-5'-O-(dimethoxytrityl)-4-thiothymidine
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Overview
Description
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxy position and a cyanoethyl group at the 4-thio position of thymidine. These modifications make it a valuable tool in the field of nucleic acid chemistry, particularly for the synthesis of DNA and RNA analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine typically involves the protection of the 5’-hydroxy group of thymidine with a dimethoxytrityl (DMT) groupThe reaction conditions often include the use of mild acids for the removal of the DMT group and specific reagents for the cyanoethylation process .
Industrial Production Methods
Industrial production of this compound involves automated solid-phase synthesis techniques. These methods allow for the efficient and scalable production of oligonucleotides with high purity and yield. The use of controlled-pore glass (CPG) or polystyrene resins as solid supports is common in these processes .
Chemical Reactions Analysis
Types of Reactions
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The cyanoethyl group can be reduced to an amine.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Mild acids like acetic acid for DMT removal.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Free 5’-hydroxy thymidine.
Scientific Research Applications
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is widely used in scientific research, particularly in the following areas:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of DNA and RNA interactions and functions.
Medicine: Development of antisense oligonucleotides and other therapeutic agents.
Industry: Large-scale production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine involves its incorporation into oligonucleotides, where it can influence the stability and function of the resulting nucleic acid. The DMT group protects the 5’-hydroxy group during synthesis, preventing unwanted side reactions. The cyanoethyl group can be used to introduce additional functional groups or modifications, enhancing the properties of the oligonucleotide .
Comparison with Similar Compounds
Similar Compounds
- S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiouridine
- S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiocytidine
- S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thioguanosine
Uniqueness
S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is unique due to its specific modifications, which provide distinct advantages in oligonucleotide synthesis. The DMT group offers protection during synthesis, while the cyanoethyl group allows for further functionalization. These features make it particularly useful for creating stable and functional nucleic acid analogs .
Properties
Molecular Formula |
C34H35N3O6S |
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Molecular Weight |
613.7 g/mol |
IUPAC Name |
3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C34H35N3O6S/c1-23-21-37(33(39)36-32(23)44-19-7-18-35)31-20-29(38)30(43-31)22-42-34(24-8-5-4-6-9-24,25-10-14-27(40-2)15-11-25)26-12-16-28(41-3)17-13-26/h4-6,8-17,21,29-31,38H,7,19-20,22H2,1-3H3 |
InChI Key |
UJTJUWSYOFPVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Origin of Product |
United States |
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